molecular formula C16H14ClF3N2O3 B2590411 2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide CAS No. 878259-81-5

2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide

Cat. No. B2590411
CAS RN: 878259-81-5
M. Wt: 374.74
InChI Key: CWUXECGDZKNEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide is a useful research compound. Its molecular formula is C16H14ClF3N2O3 and its molecular weight is 374.74. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. They discovered differences in metabolic pathways between species, with significant implications for understanding the bioactivation and potential toxicological effects of chloroacetamides. This research highlights the complex metabolic activation pathways leading to potential carcinogenic products, emphasizing the need for detailed metabolic studies in drug development and environmental health assessments (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticancer Activity

Horishny, Arshad, and Matiychuk (2021) synthesized derivatives related to the compound of interest and tested their anticancer activity. They found that some derivatives exhibited potent and selective cytotoxic effects against specific leukemia cell lines. This study underscores the potential of chloroacetamide derivatives in developing new anticancer agents and highlights the importance of structural modifications to enhance biological activity (Horishny, Arshad, & Matiychuk, 2021).

Crystal Structure Analysis

Subhadramma et al. (2015) investigated the crystal structure of a closely related compound, providing insights into the molecular conformation and intermolecular interactions. Understanding the crystal structure of such compounds is crucial for drug design and development, as it informs the synthesis of more effective and specific drug candidates (Subhadramma, Siddaraju, Naveen, Saravanan, & Gayathri, 2015).

Synthesis and Characterization

Zhou and Shu (2002) detailed the synthesis and characterization of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide. Their research provides valuable information on synthetic routes and the structural analysis of chloroacetamide derivatives, contributing to the broader field of organic chemistry and potential pharmaceutical applications (Zhou & Shu, 2002).

properties

IUPAC Name

2-[(2-chloroacetyl)-(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c17-8-15(24)22(9-11-4-3-7-25-11)10-14(23)21-13-6-2-1-5-12(13)16(18,19)20/h1-7H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUXECGDZKNEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide

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